

Dermal Penetration of Carbamate Insecticides: A Comparative Analysis of Furathiocarb, Carbosulfan, and Carbofuran

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Compound of Interest

Compound Name: *Furathiocarb*

Cat. No.: *B052073*

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A comparative analysis of the dermal penetration rates of three carbamate insecticides—**furathiocarb**, carbosulfan, and carbofuran—reveals significant differences in their absorption through the skin, a critical factor in assessing their potential toxicity and occupational exposure risks. Experimental data indicates that carbofuran exhibits the highest penetration rate, followed by **furathiocarb** and then carbosulfan. Notably, both **furathiocarb** and carbosulfan are found to metabolize to carbofuran as they permeate the skin layer.^[1]

Quantitative Comparison of Dermal Penetration Rates

An in vitro study utilizing rat abdominal skin provides a clear quantitative comparison of the dermal penetration rates of the technical grades of these three compounds. The following table summarizes the key findings from this research.

Insecticide	Dermal Penetration Rate (µg/cm²/h)	Correlation Coefficient (r²)
Carbofuran	1.05	0.991
Furathiocarb	0.46	0.984
Carbosulfan	0.14	0.967

The study also demonstrated that the formulation of the pesticide can significantly influence its dermal absorption. For instance, emulsifiable concentrate (EC) and wettable powder (WP) formulations of **furathiocarb** showed higher penetration rates (1.42 $\mu\text{g}/\text{cm}^2/\text{h}$ and 1.35 $\mu\text{g}/\text{cm}^2/\text{h}$, respectively) compared to its technical grade.^[1] It was also noted that the rate of skin penetration increased with the water solubility of the insecticides.^[1]

Experimental Protocol: In Vitro Dermal Penetration Study

The following methodology was employed to determine the dermal penetration rates of the three carbamates:^[1]

1. Skin Preparation:

- Abdominal skin was excised from male Sprague-Dawley rats.
- The skin was prepared for use in static diffusion cells.

2. Diffusion Cell Setup:

- The prepared rat skin was mounted in static diffusion cells, which serve as a model for skin absorption.
- The cells were maintained at a constant temperature of 32°C for 48 hours with continuous shaking to simulate physiological conditions.

3. Application of Insecticides:

- Technical grades of carbofuran, carbosulfan, and **furathiocarb** were applied to the skin surface at various doses.
- In separate experiments, emulsifiable concentrate (EC) and wettable powder (WP) formulations of **furathiocarb** were also tested.

4. Sample Collection and Analysis:

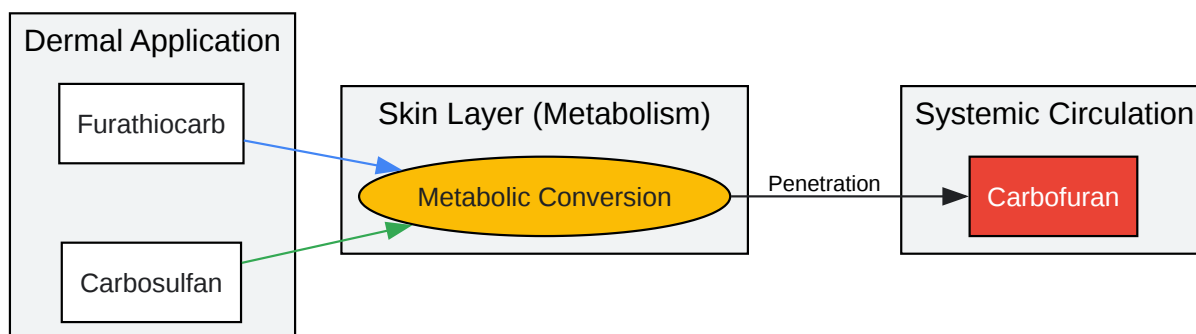
- The receptor fluid within the diffusion cell, which represents the fluid that has passed through the skin, was sampled at regular intervals.
- The concentration of the insecticides and their metabolites in the receptor fluid was quantified using High-Performance Liquid Chromatography (HPLC).

5. Key Observation:

- A significant finding was that in the samples treated with carbosulfan or **furathiocarb**, only carbofuran was detected in the receptor fluid.^[1] This indicates that both carbosulfan and **furathiocarb** are converted to carbofuran during their passage through the skin.^[1]

Metabolic Conversion Pathway during Dermal Penetration

The conversion of **furathiocarb** and carbosulfan to the more readily absorbed carbofuran is a critical aspect of their dermal toxicity. This metabolic process within the skin layer is a key determinant of the ultimate systemic exposure to the active toxicant.



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Caption: Metabolic conversion of **Furathiocarb** and Carbosulfan to Carbofuran during dermal penetration.

In conclusion, the dermal penetration rates of these three carbamate insecticides are not only governed by their inherent physicochemical properties and formulation but also by their

metabolic fate within the skin. The conversion of **furathiocarb** and carbosulfan to carbofuran highlights the importance of considering metabolic processes when evaluating the risks associated with dermal exposure to these compounds. The use of in vitro models, as described in the experimental protocol, proves to be a valuable tool for predicting percutaneous absorption and aiding in the selection of safer pesticide formulations.[1]

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References

- 1. In vitro dermal penetration study of carbofuran, carbosulfan, and furathiocarb - PubMed [pubmed.ncbi.nlm.nih.gov]
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